(S)-3,5-Dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide
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Overview
Description
(S)-3,5-Dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide is a complex organic compound known for its significant role in medicinal chemistry This compound is structurally related to rivaroxaban, a well-known anticoagulant
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,5-Dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxazolidinone ring: This step involves the reaction of ®-epichlorohydrin with sodium cyanate to form ®-chloromethyl-2-oxazolidinone.
Introduction of the morpholine moiety: The oxazolidinone intermediate is then reacted with 4-aminophenylmorpholin-3-one to introduce the morpholine group.
Coupling with thiophene derivative: The final step involves coupling the morpholine-containing oxazolidinone with a thiophene derivative under basic conditions, such as using triethylamine in dimethyl sulfoxide (DMSO) as a solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature, solvent choice, and purification steps, to ensure the production of high-quality material. Crystallization techniques are often employed to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
(S)-3,5-Dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chlorine atoms in the thiophene ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
(S)-3,5-Dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-3,5-Dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide is closely related to its interaction with factor Xa, a key enzyme in the coagulation cascade. By inhibiting factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots . This mechanism is similar to that of rivaroxaban, highlighting the compound’s potential as an anticoagulant .
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: A direct factor Xa inhibitor with a similar structure and mechanism of action.
Apixaban: Another factor Xa inhibitor with a different chemical structure but similar anticoagulant properties.
Edoxaban: A factor Xa inhibitor used for the prevention of stroke and treatment of venous thromboembolism.
Uniqueness
Its structural similarity to rivaroxaban makes it particularly valuable for studying anticoagulant mechanisms and developing new therapeutic agents .
Properties
Molecular Formula |
C19H17Cl2N3O5S |
---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
3,5-dichloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H17Cl2N3O5S/c20-14-7-15(21)30-17(14)18(26)22-8-13-9-24(19(27)29-13)12-3-1-11(2-4-12)23-5-6-28-10-16(23)25/h1-4,7,13H,5-6,8-10H2,(H,22,26)/t13-/m0/s1 |
InChI Key |
FHFGXGIIUYRELU-ZDUSSCGKSA-N |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=C(C=C(S4)Cl)Cl |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=C(C=C(S4)Cl)Cl |
Origin of Product |
United States |
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